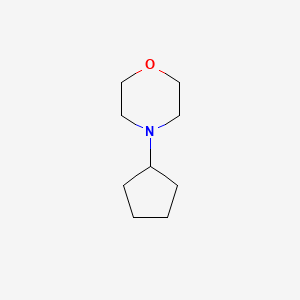

4-Cyclopentylmorpholine

描述

Contextualization within Modern Organic and Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to organic chemistry. wikipedia.orguomus.edu.iq They represent a major class of organic compounds, with over half of all known organic molecules featuring a heterocyclic ring. wikipedia.org The inclusion of heteroatoms such as nitrogen and oxygen imparts unique physicochemical properties and reactivity to these molecules, making them indispensable in various scientific domains. uomus.edu.iqgoogle.com

4-Cyclopentylmorpholine is a saturated heterocyclic compound, specifically a tertiary amine and an ether. Its structure is characterized by a morpholine (B109124) ring where the nitrogen atom is substituted with a cyclopentyl group. In the landscape of modern organic synthesis, such N-substituted morpholines are valuable building blocks and scaffolds. nih.govmsu.edu The principles of organic synthesis guide the construction of such molecules, focusing on the efficient assembly of the carbon framework and the strategic introduction of functional groups. msu.eduresearchgate.netlibretexts.orgotago.ac.nz The development of synthetic methodologies, including multicomponent reactions and catalytic processes, has greatly facilitated the creation of diverse libraries of substituted heterocycles for various research applications. wikipedia.orgacs.orgacs.orgrsc.org

The study of such compounds often involves a synergistic application of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to elucidate their precise structure and stereochemistry. upatras.grlehigh.eduyoutube.com

Significance of Morpholine Derivatives in Scientific Inquiry

The morpholine moiety is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. nih.govjchemrev.comnih.gov Its prevalence is due to a combination of advantageous properties it confers upon a molecule, including metabolic stability, improved pharmacokinetic profiles, and the ability to engage in specific interactions with biological targets. nih.govnih.gov The nitrogen and oxygen heteroatoms in the morpholine ring can participate in hydrogen bonding, a crucial interaction for binding to enzymes and receptors. jchemrev.com

Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antidepressant effects. jchemrev.comnih.govresearchgate.netfigshare.com For instance, the anticancer agent Gefitinib and the antibiotic Linezolid both feature a morpholine ring, which is critical to their function. nih.gov The versatility of the morpholine ring allows for its incorporation into diverse molecular architectures, leading to the development of novel therapeutic agents. nih.govresearchgate.netbenthamdirect.comingentaconnect.com Researchers are continually exploring new synthetic routes to functionalized morpholines to expand the chemical space for drug discovery. acs.orgacs.orgrsc.org

Historical Perspective of Cyclopentane (B165970) and Morpholine Ring Systems in Research

The history of morpholine chemistry dates back to the late 19th century. The industrial production of morpholine often involves the dehydration of diethanolamine (B148213) with sulfuric acid. google.com Historically, methods for preparing N-substituted morpholines were developed to access compounds with applications as cationic agents with germicidal properties. google.com

The cyclopentane ring is a pervasive feature in numerous natural products, including prostaglandins (B1171923) and steroids. doi.org Its significance in medicinal chemistry is tied to its ability to serve as a scaffold that can influence a molecule's conformation and lipophilicity. doi.org The development of synthetic methods to construct and functionalize cyclopentane rings has been a long-standing area of research in organic chemistry.

The combination of these two ring systems in the form of N-cycloalkylmorpholines is a logical progression in the exploration of new chemical entities. The synthesis of compounds like this compound builds upon the foundational knowledge of both morpholine and cyclopentane chemistry.

Scope and Objectives of Current Research on this compound

Current research on this compound and related N-cycloalkylmorpholines is primarily situated within the broader context of developing novel bioactive molecules and functional materials. While dedicated studies focusing solely on this compound are not abundant, its role as a synthetic intermediate and a structural motif in more complex molecules is of interest.

The objectives of ongoing research involving structures like this compound include:

Exploration of Novel Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of N-substituted morpholines remains an active area of research. acs.orgacs.orgrsc.org This includes the use of catalysis and multicomponent reactions to generate molecular diversity. researchgate.net

Medicinal Chemistry Applications: The incorporation of the this compound scaffold into larger molecules is being explored to modulate their physicochemical and biological properties. google.comontosight.ai The cyclopentyl group can influence properties such as lipophilicity and binding interactions, while the morpholine ring can enhance solubility and metabolic stability.

Building Blocks for Complex Molecules: this compound and its derivatives serve as valuable building blocks in the synthesis of more complex chemical structures for various applications in materials science and agrochemistry.

Physicochemical and Spectroscopic Data of this compound

The characterization of a chemical compound relies on the determination of its physical and chemical properties, which are crucial for its identification, purification, and application. Spectroscopic data provides a detailed fingerprint of the molecular structure.

Physicochemical Properties

The physicochemical properties of a compound influence its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| Appearance | Likely a liquid at room temperature |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

| Solubility | Expected to be soluble in organic solvents |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of organic compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the hydrogen atoms in the molecule and their chemical environment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon skeleton of the molecule.

IR (Infrared) Spectroscopy: Identifies the functional groups present in the molecule based on their vibrational frequencies.

MS (Mass Spectrometry): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.

The following table summarizes the expected and reported spectroscopic data for this compound and closely related structures.

| Spectroscopy | Data/Interpretation |

| ¹H NMR | Expected signals for the cyclopentyl protons and the morpholine ring protons. The protons on the carbon attached to the nitrogen would appear as a multiplet. The morpholine protons would show characteristic shifts for the -CH₂-N- and -CH₂-O- groups. researchgate.net |

| ¹³C NMR | Expected signals for the nine carbon atoms. The cyclopentyl carbons would appear in the aliphatic region, and the morpholine carbons would show distinct signals for the carbons adjacent to the nitrogen and oxygen atoms. |

| IR (Infrared) | Characteristic C-H stretching vibrations for the aliphatic cyclopentyl and morpholine rings. A prominent C-O-C stretching band for the ether linkage in the morpholine ring. The absence of an N-H stretch would confirm the tertiary nature of the amine. researchgate.net |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z = 155. Fragmentation would likely involve the loss of the cyclopentyl group or cleavage of the morpholine ring. |

Structure

3D Structure

属性

IUPAC Name |

4-cyclopentylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSGOPRYLPXKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540515 | |

| Record name | 4-Cyclopentylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39198-78-2 | |

| Record name | 4-Cyclopentylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclopentylmorpholine and Its Derivatives

Established Synthetic Pathways to the Core 4-Cyclopentylmorpholine Structure

Several methods exist for the synthesis of the this compound core. These pathways often involve multi-step organic synthesis or leverage the reactivity of enamines.

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a versatile, albeit sometimes lengthy, approach to constructing the this compound framework. youtube.comutdallas.edulibretexts.org Common strategies include:

Reductive Amination: A primary method for forming amines, this reaction involves the condensation of a carbonyl compound (cyclopentanone) with an amine (morpholine) to form an iminium ion intermediate, which is then reduced to the target amine. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for imines over ketones. mdma.chmasterorganicchemistry.com This one-pot procedure is highly attractive for its efficiency. wikipedia.org

N-Alkylation of Morpholine (B109124): This classic method involves the reaction of morpholine with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) in the presence of a base. fishersci.co.uk The reactivity of the halide follows the order I > Br > Cl. fishersci.co.uk To enhance the reaction rate with less reactive chlorides, sodium iodide can be added to generate the more reactive alkyl iodide in situ. fishersci.co.uk While straightforward, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts. amazonaws.com

Enamine Chemistry Routes (e.g., from Cyclopentanone (B42830) Morpholine Enamine)

Enamine chemistry offers an alternative pathway to 4-substituted morpholines. Enamines are formed from the reaction of a ketone, such as cyclopentanone, with a secondary amine like morpholine, typically with the removal of water. orgsyn.orgcambridge.org

The resulting cyclopentanone morpholine enamine can then be subjected to various reactions. While direct alkylation of the enamine is a common strategy for introducing substituents to the α-carbon of the ketone, its direct conversion to this compound is less straightforward. However, the principles of enamine formation are fundamental to understanding the reactivity of the starting materials. organic-chemistry.org

Comparison of Synthetic Efficiencies and Atom Economy

The choice of synthetic route often depends on factors like yield, reaction conditions, and atom economy.

| Synthetic Method | Typical Reagents | Advantages | Disadvantages |

| Reductive Amination | Cyclopentanone, Morpholine, NaBH3CN or NaBH(OAc)3 | High selectivity, often a one-pot reaction, good yields. wikipedia.orgmasterorganicchemistry.com | Use of specialized and potentially toxic reducing agents. |

| N-Alkylation | Morpholine, Cyclopentyl Halide, Base (e.g., K2CO3) | Simple procedure, readily available starting materials. fishersci.co.ukamazonaws.com | Potential for over-alkylation, formation of salt byproducts. amazonaws.com |

| Enamine Routes | Cyclopentanone, Morpholine (to form enamine) | Useful for functionalization adjacent to the amine. orgsyn.org | May require additional steps for the desired product. |

Synthesis of Advanced this compound Derivatives

Once the core this compound structure is obtained, further modifications can be made to either the cyclopentyl ring or the morpholine ring system to create a library of derivatives for various research applications. e3s-conferences.orge3s-conferences.org

Functionalization of the Cyclopentyl Moiety

Introducing functional groups onto the cyclopentyl ring can be achieved through various C-H functionalization strategies. mpg.de These reactions aim to selectively replace a carbon-hydrogen bond with a new functional group, offering a direct route to derivatization without the need for pre-functionalized starting materials. mpg.de The specific methods and resulting derivatives depend on the desired complexity and the directing effects of the morpholine group.

Modifications of the Morpholine Ring System

The morpholine ring itself can be modified, although this is often more complex than functionalizing the cyclopentyl group.

Synthesis from Substituted Precursors: A common strategy is to synthesize the morpholine ring from pre-functionalized components. For instance, starting with a substituted amino alcohol and employing cyclization reactions can lead to a variety of substituted morpholines. chemrxiv.org

Derivatization of the Morpholine Core: Existing this compound can be a starting point for further reactions. For example, derivatives such as this compound-3-carboxylic acid can be synthesized and then coupled with other molecules to form more complex structures, like amides. crysdotllc.com This approach is valuable for building libraries of compounds for screening purposes.

Stereoselective Synthesis of Chiral this compound Analogues

The creation of specific stereoisomers of morpholine analogues is crucial for their application in fields such as medicinal chemistry, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. While literature specifically detailing the stereoselective synthesis of this compound itself is sparse, several robust methodologies exist for the asymmetric synthesis of chiral morpholines, which are applicable to the synthesis of its C-substituted analogues. These methods focus on establishing chirality on the morpholine ring itself.

Key strategies include:

Asymmetric Hydrogenation : This is a powerful technique for producing chiral morpholines with high enantioselectivity. The process typically involves the hydrogenation of an unsaturated morpholine precursor, such as a dehydromorpholine, using a chiral catalyst. Rhodium complexes with bisphosphine ligands bearing a large bite angle have proven effective, yielding a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). ajgreenchem.comajgreenchem.comcore.ac.uk This "after cyclization" approach is highly efficient and demonstrates good atom economy. ajgreenchem.com

Palladium-Catalyzed Carboamination : A concise asymmetric synthesis of cis-3,5-disubstituted morpholines can be achieved from readily available enantiomerically pure amino alcohols. The key step is a Pd-catalyzed intramolecular carboamination reaction. This method generates the morpholine products as single stereoisomers in moderate to good yields and can be adapted to create various substitution patterns on the ring.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation : An efficient, one-pot catalytic approach for the enantioselective synthesis of 3-substituted morpholines has been developed. chemrxiv.orgmdpi.com This method starts with ether-containing aminoalkyne substrates. A titanium catalyst facilitates a hydroamination to form a cyclic imine, which is then reduced in the same pot using a Noyori–Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, to give the chiral morpholine with high yield and enantiomeric excess (>95% ee). chemrxiv.orgmdpi.com

Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. usda.gov For morpholine synthesis, an auxiliary can be used to direct a reaction, after which it is removed to yield the desired enantiomerically pure product. For example, a three-step sequence involving an aldol (B89426) reaction with an α,β-unsaturated aldehyde, a directed cyclopropanation, and a final retro-aldol cleavage can produce chiral aldehydes, demonstrating the power of temporary stereocenters. google.com This principle can be applied to the synthesis of complex chiral structures containing the morpholine scaffold.

Table 1: Comparison of Stereoselective Synthesis Methods for Chiral Morpholine Analogues

| Methodology | Catalyst/Reagent Type | Key Features | Reported Enantiomeric Excess (ee) | Citations |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium-bisphosphine complex | High efficiency, atom economy, post-cyclization | Up to 99% | ajgreenchem.comajgreenchem.comcore.ac.uk |

| Pd-Catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃ | Forms cis-3,5-disubstituted products, single stereoisomers | Excellent diastereoselectivity | |

| Tandem Hydrogenation | Ti catalyst and Ru catalyst | One-pot reaction, tolerates wide range of functional groups | >95% | chemrxiv.orgmdpi.com |

| Chiral Auxiliary | e.g., Oxazolidinones | Temporary incorporation of chiral group to direct reaction | >95% | usda.govgoogle.com |

Derivatization Strategies for Specific Research Applications

The functionalization of the this compound scaffold is essential for tailoring its properties for specific research applications, such as developing new pharmaceutical leads or molecular probes.

Reactions of Carboxylic Acids and Derivatives

The secondary amine of the morpholine ring is nucleophilic and readily reacts with carboxylic acids and their derivatives to form amides. This amide coupling is one of the most frequently used reactions in medicinal chemistry. asianpubs.orgresearchgate.net The standard procedure involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the morpholine nitrogen.

Common coupling reagents and conditions include:

Carbodiimides : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. acs.org These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Often, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is included to improve efficiency and minimize side reactions. asianpubs.orgacs.org

Onium Salts : Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU) are highly efficient coupling reagents that lead to rapid reactions, often completed within minutes. acs.orgalfa-chemistry.comacs.org

Catalysts : 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in conjunction with other coupling agents to accelerate the reaction. asianpubs.orgacs.org

The reaction is typically carried out in aprotic polar solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or N,N-dimethylformamide (DMF). asianpubs.orgalfa-chemistry.com

Introduction of Diverse Functional Groups (e.g., Carboxamide, Pyrazolyl)

Beyond simple amide formation at the nitrogen, the this compound scaffold can be elaborated with a variety of functional groups to explore structure-activity relationships.

Carboxamide Introduction : A carboxamide group can be introduced at other positions if a suitable carboxylic acid precursor of the morpholine ring is available. For example, the synthesis of N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-4-cyclopentylmorpholine-3-carboxamide starts from a morpholine-3-carboxylic acid derivative, which is then coupled with an amine. google.com Similarly, N-(1-tert-butylpyrazol-4-yl)-4-cyclopentylmorpholine-3-carboxamide is synthesized via the condensation of 1-tert-butylpyrazole with cyclopentylmorpholine-3-carboxylic acid.

Pyrazolyl Group Introduction : Pyrazole (B372694) moieties are common in bioactive molecules. ajgreenchem.com They can be incorporated into morpholine-containing structures through several synthetic strategies. One method involves the Claisen-Schmidt condensation of a 4-formyl pyrazole with 4-morpholinoacetophenone to create chalcone (B49325) intermediates, which can be further cyclized. ajgreenchem.com Alternatively, a morpholino substituent can be introduced onto a pre-existing pyrazole ring via a nucleophilic substitution reaction, where the morpholine displaces a leaving group (like a halogen) on the pyrazole ring. ajgreenchem.com This modular approach allows for the synthesis of a diverse library of pyrazolyl-morpholine compounds. chemrxiv.orgrsc.org

Table 2: Common Reagents for Derivatization of Morpholines

| Derivatization Type | Reagent Class | Specific Examples | Purpose | Citations |

|---|---|---|---|---|

| Amide Coupling | Carbodiimides | EDC, DCC | Activation of carboxylic acids | asianpubs.orgacs.org |

| Amide Coupling | Onium Salts | HATU, PyBOP | High-efficiency activation of carboxylic acids | acs.orgalfa-chemistry.comacs.org |

| Amide Coupling | Catalyst | DMAP | Acylation catalyst | asianpubs.orgacs.org |

| Functional Group Intro | Pyrazole Precursors | 4-Formyl pyrazoles | Building blocks for pyrazolyl-morpholine hybrids | ajgreenchem.com |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to synthetic routes is critical for reducing environmental impact, improving safety, and increasing efficiency. acs.orgacs.org These principles are relevant to the synthesis of this compound, particularly in the N-alkylation step of morpholine with a cyclopentyl halide or alcohol.

Solvent-Free and Microwave-Assisted Protocols

Reducing or eliminating solvents is a key goal of green chemistry, as solvents contribute significantly to the mass and environmental impact of a chemical process. acs.org

Solvent-Free Synthesis : The N-alkylation of amines with alcohols can often be performed under solvent-free conditions. acs.orgresearchgate.net For example, ruthenium-catalyzed N-alkylation of anilines and other amines has been successfully carried out in the absence of a solvent. acs.orgacs.org Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce reactions, is another powerful solvent-free technique. nih.gov These methods reduce waste and can simplify product purification.

Microwave-Assisted Protocols : Microwave irradiation has become a popular tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. tandfonline.com Microwave-assisted N-alkylation of various heterocycles, including morpholine, has been shown to be highly efficient. mdpi.comrsc.orgnih.gov For instance, iridium-catalyzed N-alkylation of amides with alcohols proceeds in high yields under solvent-free, microwave-mediated conditions, producing only water as a byproduct. organic-chemistry.org Similarly, one-pot syntheses of complex morpholine-containing thiazol-4(5H)-ones have been achieved using microwave irradiation over a solid base catalyst. researchgate.net

Use of Green Solvents (e.g., Ionic Liquids, Supercritical Fluids, Water)

When a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with greener alternatives can significantly improve the environmental profile of a synthesis. acs.org

Ionic Liquids (ILs) : ILs are salts that are liquid at low temperatures (<100 °C) and are characterized by their negligible vapor pressure, which reduces risks of explosion and exposure. core.ac.uk They can act as both the solvent and catalyst in chemical reactions. The N-alkylation of primary amines has been shown to proceed with high selectivity for the mono-alkylated product when conducted in ionic liquids, reducing the formation of over-alkylated byproducts. rsc.org Morpholinium-based ionic liquids have also been developed and used as reusable catalysts and reaction media. alfa-chemistry.com

Water : As a solvent, water is non-toxic, non-flammable, and inexpensive. While many organic reactions are not compatible with water, certain N-alkylation reactions can be performed in aqueous media. For example, a solid base-catalyzed N-alkylation of amines with alcohols has been reported to proceed efficiently in water at a mild temperature of 40 °C. researchgate.net

Table 3: Green Chemistry Approaches for N-Alkylation

| Approach | Technique/Solvent | Key Advantages | Citations |

|---|---|---|---|

| Solvent Minimization | Solvent-Free Reaction | Reduces waste, simplifies purification | researchgate.netnih.govorganic-chemistry.org |

| Energy Efficiency | Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields | researchgate.netrsc.orgorganic-chemistry.org |

| Greener Solvents | Ionic Liquids | Low volatility, reusable, can enhance selectivity | core.ac.ukalfa-chemistry.comrsc.org |

| Greener Solvents | Water | Non-toxic, non-flammable, inexpensive | researchgate.net |

Catalytic Approaches in Sustainable Synthesis

A highly effective and widely adopted catalytic method for synthesizing this compound is reductive amination . rsc.org This reaction involves the condensation of morpholine with cyclopentanone to form an intermediate iminium ion or enamine, which is then reduced in situ to the final amine product. wikipedia.orgresearchgate.net This one-pot process is favored in green chemistry because it minimizes intermediate purification steps and reduces waste. wikipedia.org

Various catalytic systems have been developed for reductive amination, utilizing both homogeneous and heterogeneous catalysts. wikipedia.orgrsc.org

Palladium (Pd) Catalysts: Palladium-based systems are highly efficient for the reductive coupling of amines with carbonyls. rsc.org For instance, the palladium-catalyzed synthesis of 4-cyclohexylmorpholines from cyclohexanones and morpholine using H₂ as the hydrogen source proceeds with good yields and demonstrates a viable pathway that is directly analogous to the synthesis of this compound. rsc.org

Rhodium (Rh) Catalysts: Rhodium complexes, often modified with phosphine (B1218219) ligands, are powerful catalysts for hydroaminomethylation, a highly atom-economical reaction that converts alkenes, syngas (CO/H₂), and amines into higher amines. rsc.org While more complex than direct reductive amination, this method could be adapted for derivatives. Simpler rhodium-catalyzed hydroamination of vinylarenes with morpholine also shows the utility of Rh catalysts in forming C-N bonds. nih.gov

Nickel (Ni) Catalysts: Nickel is an abundant and cost-effective metal that serves as an effective catalyst for reductive amination. wikipedia.org Heterogeneous nickel catalysts, such as Raney Ni or supported Ni nanoparticles, are particularly valued for their good activity and ease of separation and recycling. researchgate.netmdpi.com They can catalyze the reductive amination of ketones like cyclopentanone under hydrogen pressure. researchgate.netmdpi.com

Organocatalysts: Metal-free catalytic systems are an emerging area in sustainable synthesis. acsgcipr.org Acidic organocatalysts can activate the intermediate imine towards reduction by a hydride donor, avoiding the use of metals entirely. However, these methods can suffer from poor atom economy due to the large stoichiometric hydride donors often required. acsgcipr.org

The use of recyclable catalysts, whether heterogeneous catalysts like supported metals or homogeneous catalysts separated through techniques like thermomorphic multiphase systems, further enhances the sustainability of these processes by allowing the expensive and often toxic metal to be reused across multiple batches. acs.orgrsc.org

| Catalytic System | Typical Catalyst | Key Features | Potential for Recycling | Relevant Findings |

|---|---|---|---|---|

| Palladium-Based | Pd/C, Pd(OAc)₂ | High efficiency in reductive coupling; uses H₂ as a clean reductant. | High (for heterogeneous Pd/C). | Efficiently used for synthesizing 4-cyclohexylmorpholines, a direct analogue. rsc.org |

| Rhodium-Based | Rh(acac)(cod), Rh/Phosphine Ligands | Excellent for highly atom-economical hydroaminomethylation and hydroamination. rsc.orgresearchgate.net | Moderate to High (can be recycled using specialized solvent systems). acs.org | Catalyzes hydroaminomethylation of various alkenes with morpholine. researchgate.netresearchgate.net |

| Nickel-Based | Raney Ni, Ni/Al₂O₃ | Cost-effective, abundant metal; good for hydrogenation. wikipedia.orgmdpi.com | High (heterogeneous catalysts are easily separated). | Effective for the reductive amination of cyclopentanone to cyclopentylamine. researchgate.netmdpi.com |

| Organocatalysis | Thiourea, Phosphonic Acids | Metal-free, avoiding heavy metal contamination. acsgcipr.org | Moderate (some organocatalysts are designed for recovery). | Can activate imines for reduction but may require stoichiometric hydride donors, reducing atom economy. acsgcipr.org |

Maximizing Atom Economy and Waste Prevention

The principles of green chemistry are central to modern synthetic design, with a primary goal of preventing waste rather than treating it after it has been created. skpharmteco.com Two key metrics for evaluating the sustainability of a chemical process are atom economy and the reduction of waste, often quantified by the E-Factor (kg waste / kg product) or Process Mass Intensity (PMI). skpharmteco.com

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. wisdomgale.com A reaction with 100% atom economy means that all reactant atoms are found in the product, with no byproducts. Catalytic reductive amination, the premier route to this compound, is a prime example of a highly atom-economical reaction. researchgate.net

The reaction between morpholine and cyclopentanone with hydrogen gas produces this compound and water.

Catalytic Reductive Amination: C₅H₈O (Cyclopentanone) + C₄H₉NO (Morpholine) + H₂ → C₉H₁₇NO (this compound) + H₂O

In this pathway, the only byproduct is water, which is benign. The atom economy is very high because nearly all atoms from the key starting materials are incorporated into the final structure.

This contrasts sharply with traditional, non-catalytic alkylation methods, such as reacting morpholine with a cyclopentyl halide (e.g., cyclopentyl bromide). This classical approach involves at least two steps (alkylation followed by neutralization) and generates significant salt waste.

Traditional Alkylation: C₅H₉Br (Cyclopentyl Bromide) + C₄H₉NO (Morpholine) → [C₉H₁₈NO]⁺Br⁻ (Intermediate salt)

Neutralization: [C₉H₁₈NO]⁺Br⁻ + NaOH → C₉H₁₇NO + NaBr + H₂O

In this older method, a stoichiometric amount of base is required, and a large mass of salt (NaBr) is produced as waste, leading to a much lower atom economy.

Waste Prevention extends beyond atom economy to include the minimization of all materials used in a process, such as solvents, reagents, and energy. core.ac.ukcopadata.com Catalytic approaches contribute significantly to waste prevention by:

Eliminating Stoichiometric Reagents: Catalysts are used in small quantities and are regenerated, avoiding the large volumes of waste associated with stoichiometric reagents. wisdomgale.com

Reducing Process Steps: One-pot reactions like direct reductive amination eliminate the need for isolating and purifying intermediates, which saves solvents and energy and reduces material losses. wikipedia.org

Enhancing Selectivity: Catalysts can provide high selectivity for the desired product, minimizing the formation of side products that would need to be separated and disposed of. jocpr.comjocpr.com

Enabling Catalyst Recycling: The use of heterogeneous or recyclable homogeneous catalysts minimizes waste by allowing the valuable catalyst to be reused, which is both economically and environmentally beneficial. rsc.org

By adopting catalytic methods, the synthesis of this compound can be aligned with the principles of green chemistry, resulting in a process that is not only more efficient but also significantly more sustainable. wisdomgale.com

| Synthetic Route | Reactants | Product + Byproducts | Atom Economy Calculation | Result |

|---|---|---|---|---|

| Catalytic Reductive Amination | Cyclopentanone (84.12 g/mol) + Morpholine (87.12 g/mol) + H₂ (2.02 g/mol) | This compound (155.25 g/mol) + H₂O (18.02 g/mol) | [155.25 / (84.12 + 87.12 + 2.02)] * 100% | 90.0% |

| Traditional Alkylation (with NaOH workup) | Cyclopentyl Bromide (149.04 g/mol) + Morpholine (87.12 g/mol) + NaOH (40.00 g/mol) | This compound (155.25 g/mol) + NaBr (102.89 g/mol) + H₂O (18.02 g/mol) | [155.25 / (149.04 + 87.12 + 40.00)] * 100% | 56.2% |

Reactivity and Reaction Mechanisms of 4 Cyclopentylmorpholine

Fundamental Reactivity Patterns

The key to understanding the reactivity of 4-Cyclopentylmorpholine lies in identifying its electron-rich and electron-poor centers.

Nucleophilic Characteristics The most prominent nucleophilic center in this compound is the nitrogen atom. libretexts.orgmasterorganicchemistry.com The lone pair of electrons on the nitrogen atom makes it a potent Lewis base and nucleophile, capable of donating this electron pair to form a new covalent bond. masterorganicchemistry.com This characteristic is typical of secondary amines and is the basis for many of its reactions. chemenu.comchemenu.com

The reactivity of the nucleophilic nitrogen can be influenced by several factors:

Basicity : Nucleophiles can often act as bases, and their strength as a nucleophile can parallel their basicity. libretexts.org

Steric Hindrance : The bulky cyclopentyl group attached to the nitrogen can sterically hinder its approach to an electrophile, potentially slowing down reaction rates compared to less substituted amines. libretexts.org

Solvent Effects : The solvent used in a reaction can affect nucleophilicity through solvation. libretexts.org

Common reactions stemming from its nucleophilic character include:

Alkylation : Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Reaction with Carbonyls : Addition to aldehydes and ketones to form enamines. masterorganicchemistry.com

Salt Formation : Reaction with acids to form cyclopentylmorpholinium salts. chemenu.com

Electrophilic Characteristics While predominantly nucleophilic, this compound also possesses electrophilic sites. An electrophile is a species that accepts an electron pair to form a new bond. masterorganicchemistry.com In this molecule, electrophilicity is less pronounced but can be observed at carbon atoms bonded to electronegative atoms like nitrogen and oxygen. libretexts.org The carbon atoms adjacent to the heteroatoms (C2, C3, C5, C6 of the morpholine (B109124) ring) and the alpha-carbons of the cyclopentyl ring are rendered electron-deficient due to the inductive effect of the nitrogen and oxygen atoms. These sites can be susceptible to attack by very strong nucleophiles, although such reactions are less common than those involving the nucleophilic nitrogen.

| Site | Characteristic | Typical Reactions |

|---|---|---|

| Morpholine Nitrogen | Nucleophilic (Lewis Base) | Alkylation, Acylation, Addition to Carbonyls, Protonation |

| α-Carbons (to N and O) | Weakly Electrophilic | Susceptible to attack by strong nucleophiles under specific conditions |

The stability of the six-membered morpholine ring is a significant factor in the chemistry of this compound.

Ring-Opening Reactions The morpholine ring is generally stable and does not readily undergo ring-opening reactions due to its low ring strain. Such reactions typically require harsh conditions or specific reagents designed to cleave ether or amine C-O or C-N bonds. For instance, highly strained small rings like cyclopropanes are much more prone to ring-opening. cas.cnrsc.orgsnnu.edu.cn While documented ring-opening reactions specifically for this compound are scarce, analogous saturated heterocycles can be opened under conditions such as catalytic hydrogenolysis or with strong Lewis acids, though these are not common transformations.

Ring-Closure Reactions Ring-closure reactions are fundamental to the synthesis of the morpholine ring itself. While not a reaction of this compound, understanding its formation provides insight into the bonds that constitute the ring. One documented synthesis of this compound involves the reaction of 1-Morpholinocyclopentene with phosphorous acid. prepchem.com This process involves the reduction of the enamine double bond and saturation of the cyclopentene (B43876) ring portion that becomes the cyclopentyl group.

More generally, ring-closure strategies to form substituted morpholines often fall under Baldwin's rules, which are a set of guidelines that predict the relative favorability of different ring-closure reactions. libretexts.orgwikipedia.org These rules consider the ring size, the hybridization of the atom being attacked (e.g., sp3-tetrahedral, sp2-trigonal), and whether the bond being broken is inside (endo) or outside (exo) the newly forming ring. wikipedia.org

Mechanistic Investigations of this compound Reactions

Elucidating the precise step-by-step pathway of a chemical reaction requires sophisticated analytical techniques. While specific mechanistic studies on this compound are not widely published, the following methodologies represent the standard approaches used to investigate the reactions of similar N-alkylamines and heterocyclic compounds. york.ac.uk

The direct observation and characterization of short-lived reaction intermediates are crucial for confirming a proposed reaction mechanism. york.ac.uknumberanalytics.com Techniques like time-resolved spectroscopy allow for the study of these transient species. york.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed structural information about reaction intermediates if their lifetime is sufficient. numberanalytics.com Changes in chemical shifts, coupling constants, and the appearance of new signals can be tracked over the course of a reaction.

Infrared (IR) Spectroscopy : In situ IR spectroscopy is a powerful tool for monitoring changes in functional groups during a reaction. rsc.orgresearchgate.net For example, in an acylation reaction, the disappearance of the N-H bond (if present in a precursor) and the appearance of a new amide carbonyl (C=O) stretch can be observed in real-time.

Mass Spectrometry (MS) : MS can be used to detect the mass of intermediates, often by coupling the mass spectrometer to a reaction setup, allowing for the sampling and ionization of transient species.

| Technique | Information Obtained | Application to this compound Reactions |

|---|---|---|

| NMR Spectroscopy | Structural connectivity, electronic environment of nuclei | Characterizing intermediates like iminium ions or acylated products. |

| IR Spectroscopy | Presence of specific functional groups | Monitoring the formation/disappearance of C=N, C=O, or N-H bonds. numberanalytics.com |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Identifying the mass of transient species in the reaction mixture. |

Isotope labeling is a technique where an atom in a reactant molecule is replaced by one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C). creative-proteomics.comnumberanalytics.com This "label" allows chemists to track the fate of specific atoms throughout a reaction mechanism. numberanalytics.comslideshare.net

When the isotopic substitution occurs at a position that undergoes bond breaking or formation in the rate-determining step of a reaction, it can lead to a change in the reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE) . wikipedia.orglibretexts.orglibretexts.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org

Primary KIE : A significant KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. youtube.com For example, if a C-H bond on the cyclopentyl ring were to be broken during the slowest step of a reaction, substituting that H with a D would result in a considerably slower reaction.

Secondary KIE : Smaller KIEs can be observed even when the bond to the isotope is not broken. wikipedia.org These effects arise from changes in hybridization or steric environment at the labeled position between the reactant and the transition state. princeton.edu

Studying KIEs provides powerful evidence for or against proposed transition state structures and helps identify the rate-limiting step of a reaction. wikipedia.orgyoutube.comprinceton.edu

| Hypothetical Reaction | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Insight |

|---|---|---|---|

| Oxidation involving C-H bond cleavage at C1 of the cyclopentyl ring | Deuterium at C1 of cyclopentyl group | > 2 (Primary KIE) | Indicates that the C-H bond is broken in the rate-determining step. |

| SN2 reaction at the nitrogen atom | Deuterium at α-carbons of morpholine ring | ~0.95-1.05 (Secondary KIE) | Suggests a change in hybridization at the α-carbon in the transition state. |

In recent decades, computational chemistry has become an indispensable tool for studying reaction mechanisms. depositolegale.itnumberanalytics.com Methods like Density Functional Theory (DFT) allow researchers to model reactions at the molecular level, providing insights that are often difficult to obtain experimentally. numberanalytics.comnih.govnumberanalytics.com

For a reaction involving this compound, computational modeling could be used to:

Map Potential Energy Surfaces : This involves calculating the energies of reactants, products, transition states, and any intermediates along a reaction pathway. nih.gov The lowest energy path is the most likely mechanism.

Characterize Transition States : The geometry and energy of the transition state can be calculated, providing a detailed picture of the highest-energy point in the reaction. This information is key to understanding reaction rates and selectivity.

Predict KIEs : Computational models can predict the vibrational frequencies of bonds in reactants and transition states, which are the origin of kinetic isotope effects. These calculated KIEs can then be compared with experimental values to validate a proposed mechanism. nih.gov

Simulate Spectra : It is possible to compute theoretical NMR or IR spectra for proposed intermediates, which can then be compared with experimental data for identification. chemrxiv.org

These computational approaches enable the investigation of complex reaction networks and the prediction of reactivity, offering a powerful complement to experimental studies. nih.govchemrxiv.org

Specific Reaction Classes

While this compound itself is a tertiary amine and thus cannot directly form an enamine through condensation with a carbonyl compound, its parent secondary amine, morpholine, is a classic reagent in condensation chemistry. wikipedia.org Morpholine is frequently used to generate enamines from aldehydes and ketones, which are versatile intermediates in organic synthesis. orgoreview.com

The most notable application is the Stork Enamine Reaction . In this process, a ketone or aldehyde is first condensed with a secondary amine like morpholine to form an enamine. This enamine then acts as a potent, neutral nucleophile that can react with various electrophiles, such as α,β-unsaturated carbonyl compounds (a Michael addition) or alkyl halides. fiveable.mewikipedia.org A final hydrolysis step regenerates the carbonyl group, resulting in a mono-alkylated or acylated product. orgoreview.comwikipedia.org The use of morpholine-derived enamines is well-established due to their stability and moderate reactivity. uoc.gr Given this precedent, while this compound cannot form an enamine, it can be synthesized from morpholine, which is a key component in these powerful C-C bond-forming condensation strategies.

Additionally, morpholine can serve as a base catalyst for the condensation of aldehydes and ketones that possess active methylene (B1212753) or methyl groups. atamankimya.com

Table 1: Overview of the Stork Enamine Reaction Using a Secondary Amine Precursor

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1. Enamine Formation | Condensation of a ketone with a secondary amine (e.g., morpholine) to form an enamine. This step is reversible and typically requires removal of water. orgoreview.com | Ketone, Secondary Amine (e.g., Morpholine) | Enamine |

| 2. Alkylation/Acylation | The enamine acts as a nucleophile, attacking an electrophile like an alkyl halide or an α,β-unsaturated carbonyl compound. wikipedia.org | Enamine, Electrophile (e.g., R-X, Acyl Halide) | Iminium Salt |

| 3. Hydrolysis | The resulting iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the final substituted product. wikipedia.org | Iminium Salt, Water | α-Substituted Ketone |

The tertiary amine of this compound is a key functional group for participating in modern cross-coupling reactions, particularly for the formation of carbon-nitrogen (C-N) bonds.

The Buchwald-Hartwig Amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an amine with an aryl halide or triflate. libretexts.orgwikipedia.org This reaction is exceptionally broad in scope and is a cornerstone of modern medicinal and materials chemistry. Secondary cyclic amines, including morpholine, are excellent substrates for this transformation. acs.orgnih.gov In this context, this compound would serve as the amine nucleophile, coupling with a variety of aryl and heteroaryl halides.

The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. libretexts.orgwikipedia.org The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands like RuPhos and BrettPhos being highly effective for coupling secondary amines. nih.gov

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Role | Example |

|---|---|---|

| Amine Nucleophile | The nitrogen source that forms the new C-N bond. | This compound |

| Aryl/Heteroaryl Electrophile | The aromatic partner in the coupling reaction. | Aryl Halides (Ar-Cl, Ar-Br, Ar-I), Aryl Triflates (Ar-OTf) libretexts.org |

| Palladium Source | The catalyst that facilitates the reaction. | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes (precatalysts). nih.govorganic-chemistry.org |

| Ligand | A phosphine that coordinates to the palladium, influencing its reactivity and stability. | RuPhos, BrettPhos, XantPhos. nih.govchemrxiv.org |

| Base | Activates the amine by deprotonation. | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃. libretexts.orgnih.gov |

| Solvent | The reaction medium. | Toluene, Dioxane, THF. libretexts.org |

The reactivity of this compound under oxidative or reductive conditions is centered on its tertiary amine functionality.

Oxidation: Tertiary amines are readily oxidized. The most common oxidation reaction for a tertiary amine like this compound is the formation of a tertiary amine N-oxide . This transformation can be achieved using various oxidizing agents, with hydrogen peroxide or peroxy acids like m-chloroperbenzoic acid (mCPBA) being common laboratory reagents. The oxidation of tertiary amines is a significant process in both synthetic chemistry and drug metabolism. sioc-journal.cn More forceful oxidation can lead to the cleavage of carbon-nitrogen bonds. For instance, reaction with N-bromosuccinimide can result in the formation of a secondary amine and an aldehyde, indicating cleavage of one of the C-N bonds within the ring or the N-cyclopentyl bond. rsc.org

Reduction: The this compound molecule is generally resistant to reduction under standard conditions. The ether linkage and the saturated alkyl rings (morpholine and cyclopentane) are not susceptible to cleavage by common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Reduction would only become a relevant transformation if other reducible functional groups, such as a carbonyl or nitro group, were introduced into the molecular structure. For example, a related derivative containing a carboxamide group can be reduced to an amine using a strong reducing agent like LiAlH₄.

Table 3: Oxidation of this compound

| Reaction | Oxidizing Agent | Product |

|---|---|---|

| N-Oxidation | Hydrogen Peroxide (H₂O₂), m-Chloroperbenzoic Acid (mCPBA) | This compound N-oxide |

The primary reaction involving amino acids is the formation of an amide (or peptide) bond between the carboxylic acid group of one amino acid and the amino group of another. thesciencehive.co.uk Direct reaction between the tertiary amine of this compound and the carboxylic acid of an amino acid to form an amide is not a feasible pathway.

However, the synthesis of complex molecules containing both a morpholine substructure and an amino acid-derived moiety is highly relevant in medicinal chemistry and often relies on standard amide bond formation protocols. These methods involve coupling a primary or secondary amine with the carboxylic acid of an amino acid. nih.gov

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt. fishersci.co.uk To overcome this, the carboxylic acid must be "activated" using a coupling reagent . These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly electrophilic acyl intermediate that readily reacts with the amine nucleophile. fishersci.co.ukunimi.it This strategy is the foundation of peptide synthesis and is widely used to create a vast range of amides. For example, the synthesis of a complex derivative, N-(1-tert-butylpyrazol-4-yl)-4-cyclopentylmorpholine-3-carboxamide, is achieved by condensing a carboxylic acid with an amine using a carbodiimide (B86325) coupling reagent.

Table 4: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Examples | Byproduct |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) fishersci.co.uk | Urea derivative (e.g., Dicyclohexylurea) |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Hexamethylphosphoramide (HMPA) |

| Uronium/Guanidinium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Tetramethylurea |

Lack of Documented Research Hinders Detailed Analysis of this compound's Coordination Chemistry

Following a comprehensive review of available scientific literature, it has been determined that there is a significant absence of published research specifically detailing the coordination chemistry of this compound. As a result, a detailed, evidence-based article on its ligand properties and metal complexes, as per the requested structure, cannot be generated at this time.

While the fundamental principles of coordination chemistry allow for predictions about how this compound might behave as a ligand, any such discussion would be purely theoretical. The generation of a scientifically rigorous article requires experimental data from peer-reviewed sources. Information regarding specific coordination modes, the influence of its steric and electronic properties on complex formation, and detailed methods for the synthesis and characterization of its metal complexes are not present in the current body of scientific literature.

Research on other morpholine derivatives demonstrates the potential for the nitrogen atom in the morpholine ring to act as a donor atom in coordination complexes. For instance, studies on compounds like 4-(2-aminoethyl)morpholine (B49859) and various Schiff bases incorporating a morpholine moiety show their capability to coordinate with transition metals. However, the specific impact of the cyclopentyl group attached to the nitrogen in this compound on its coordination behavior—including its steric hindrance and electronic effects—has not been experimentally investigated or reported.

Without foundational research on the synthesis of transition or main group metal complexes involving this compound, any discussion of their characterization through spectroscopic and structural analysis would be speculative. Key experimental data, such as infrared and NMR spectroscopy shifts upon coordination or single-crystal X-ray diffraction data, are essential for a factual description and are currently unavailable.

Therefore, until research is conducted and published on the coordination chemistry of this compound, a thorough and scientifically accurate article meeting the specified requirements cannot be compiled.

Coordination Chemistry of 4 Cyclopentylmorpholine

Applications in Catalysis

The utility of 4-Cyclopentylmorpholine and its derivatives in catalysis is a growing area of chemical research. While direct applications in homogeneous and heterogeneous catalysis are not extensively documented in scientific literature, the development of organocatalysts from morpholine (B109124) scaffolds, including those with bulky substituents akin to a cyclopentyl group, has shown significant promise.

A comprehensive search of scientific literature has not revealed specific examples of this compound being employed as a ligand or catalyst in homogeneous catalysis.

There is no specific information available in the scientific literature regarding the application of this compound in heterogeneous catalysis.

While direct organocatalytic applications of this compound are not explicitly detailed, research into morpholine-based organocatalysts provides a strong indication of their potential. A notable area of application is in asymmetric synthesis, where the morpholine scaffold contributes to the stereochemical control of reactions.

One significant study focused on the use of β-morpholine amino acids as organocatalysts in the 1,4-addition reaction of aldehydes to nitroolefins. nih.gov Although not this compound itself, the catalysts synthesized in this study feature a substituted morpholine ring, demonstrating the effectiveness of this heterocyclic core in organocatalysis. The low reactivity often associated with morpholine-enamines, due to the electronic influence of the oxygen atom and the pyramidalization of the nitrogen, was overcome through strategic catalyst design. nih.gov

The research highlighted that the steric and electronic properties of the substituents on the morpholine ring are crucial for catalytic efficiency and stereoselectivity. For instance, a catalyst with a C-5 benzyl (B1604629) group, cis to the C-2 carboxylic function, demonstrated excellent diastereo- and enantioselectivity. nih.gov This suggests that a bulky, non-polar substituent like a cyclopentyl group at the N-4 position could similarly influence the catalyst's performance by modulating its conformational flexibility and the steric environment around the active site.

The following table summarizes the performance of a series of morpholine-based organocatalysts in the 1,4-addition of butyraldehyde (B50154) to trans-β-nitrostyrene, showcasing the potential of this class of catalysts. nih.gov

Table 1: Performance of Morpholine-Based Organocatalysts in a Model 1,4-Addition Reaction

| Catalyst | Solvent | Temp (°C) | Time (h) | Conv. (%) | d.r. (syn/anti) | ee (%) (syn) |

|---|---|---|---|---|---|---|

| I | i-PrOH | -10 | 24 | >99 | 95:5 | 96 |

| II | i-PrOH | -10 | 48 | 80 | 85:15 | 85 |

| III | i-PrOH | -10 | 72 | 60 | 70:30 | 78 |

| IV | i-PrOH | -10 | 72 | 55 | 65:35 | 75 |

Data sourced from a study on morpholine-based organocatalysts. nih.gov

The mechanistic understanding of reactions catalyzed by morpholine derivatives is crucial for the design of more efficient catalysts. In the context of the 1,4-addition reaction catalyzed by β-morpholine amino acids, computational studies have been instrumental in elucidating the reaction pathway. nih.gov

The catalytic cycle is believed to proceed through an enamine intermediate, formed from the reaction of the aldehyde with the secondary amine of the morpholine catalyst. The nucleophilicity of this enamine is a key factor in the subsequent addition to the nitroolefin. The presence of the oxygen atom in the morpholine ring generally decreases the nucleophilicity of the enamine compared to pyrrolidine (B122466) or piperidine (B6355638) analogues. nih.gov

Theoretical studies have shown that the transition state of the carbon-carbon bond-forming step is stabilized by the specific stereochemistry of the catalyst. Furthermore, the carboxylic group of the β-morpholine amino acid catalyst was found to play a crucial role in the protonation of the resulting dihydrooxazine oxide intermediate. This self-catalysis is considered to be the rate-limiting step in this class of reactions. nih.gov

The investigation of these catalytic intermediates and transition states through both experimental and computational methods provides a foundational understanding for the future development of organocatalysts based on the this compound scaffold. The bulky cyclopentyl group would likely influence the stability and reactivity of these intermediates, potentially leading to improved catalytic performance.

Lack of Specific Research Data for this compound Prevents Detailed Computational and Theoretical Analysis

A thorough investigation into the computational and theoretical chemistry of this compound reveals a significant gap in the scientific literature. Despite the growing interest in morpholine derivatives for various applications, detailed quantum chemical calculations and molecular dynamics simulations specifically for this compound are not publicly available. Consequently, a detailed analysis as per the requested outline cannot be provided at this time.

General computational studies on the broader class of morpholine derivatives have been conducted, often focusing on their biological activities and potential as therapeutic agents. These studies utilize methods like Density Functional Theory (DFT) to understand the structure-activity relationships of various substituted morpholines. However, specific data on the electronic structure, conformational landscapes, reactivity predictions, and dynamic behavior of this compound remains uninvestigated in the reviewed literature.

For a comprehensive understanding of this compound at a molecular level, dedicated computational studies would be necessary. Such research would provide valuable insights into its properties and behavior, which are essential for its potential applications.

No Publicly Available Research Found for "this compound" in Computational and Theoretical Chemistry Studies

The instructions specified a strict focus on "this compound" for the following topics:

Computational and Theoretical Chemistry Studies

Machine Learning and Artificial Intelligence in 4-Cyclopentylmorpholine Research

Searches for molecular docking simulations, analyses of protein-ligand interactions, studies on ligand design and optimization, or the application of machine learning and artificial intelligence specifically involving this compound did not yield any relevant results.

While general information exists on the computational methodologies mentioned (molecular docking, machine learning in chemistry, etc.) and on various other morpholine (B109124) derivatives, the explicit constraint to focus solely on this compound prevents the inclusion of this broader, non-specific information. To maintain scientific accuracy and adhere to the provided instructions, the article cannot be generated without dedicated research on the subject compound.

Advanced Analytical Methodologies for 4 Cyclopentylmorpholine Research

Spectroscopic Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of 4-Cyclopentylmorpholine by examining the interaction of the molecule with electromagnetic radiation. Different regions of the electromagnetic spectrum provide specific insights into the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. By analyzing chemical shifts, signal integrations, and splitting patterns, the precise connectivity of the cyclopentyl and morpholine (B109124) rings can be confirmed.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopentyl ring and the morpholine ring. The protons on the morpholine ring adjacent to the oxygen atom (O-CH ₂) would appear at a different chemical shift than those adjacent to the nitrogen atom (N-CH ₂). Similarly, the methine proton on the cyclopentyl group attached to the nitrogen (N-CH ) would be shifted downfield due to the electronegativity of the nitrogen atom.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the morpholine carbons are influenced by the adjacent heteroatoms (N and O), while the cyclopentyl carbons exhibit shifts typical for aliphatic rings.

Predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structural motifs and established chemical shift ranges for aliphatic amines, ethers, and cycloalkanes.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Morpholine H (O-CH₂) | 3.6 - 3.8 | Triplet (t) | 67 - 69 |

| Morpholine H (N-CH₂) | 2.4 - 2.6 | Triplet (t) | 50 - 54 |

| Cyclopentyl H (N-CH) | 2.5 - 2.8 | Multiplet (m) | 65 - 69 |

Note: Predicted values. Actual spectra may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₇NO), the nominal molecular weight is 155 g/mol . In MS analysis, the molecule is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) is detected.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z ratio to several decimal places, allowing for the determination of the exact mass and, consequently, the precise elemental formula. The calculated exact mass for C₉H₁₇NO is 251.188529040 Da. This high precision allows for the differentiation of this compound from other compounds that may have the same nominal mass but a different elemental formula.

The molecular ion of this compound is energetically unstable and can break apart into smaller, charged fragments. The resulting fragmentation pattern is characteristic of the molecule's structure. For tertiary amines like this compound, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of stable, resonance-stabilized cations.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (Structure) | m/z Value | Proposed Fragmentation Pathway |

|---|---|---|

| [C₉H₁₇NO]⁺· | 155 | Molecular Ion (M⁺·) |

Chromatographic Separations

Liquid Chromatography (LC) and LC-MS

Liquid chromatography (LC) is a fundamental separation technique extensively utilized in the analysis of this compound. pharmaceutical-networking.comaimil.comtechnologynetworks.com This method separates components of a mixture based on their differential interactions with a stationary phase (a packed column) and a liquid mobile phase. pharmaceutical-networking.comaimil.comiupac.org High-performance liquid chromatography (HPLC), a variant of LC, employs high pressure to force the mobile phase through the column, resulting in faster and more sensitive separations. technologynetworks.comchromatographytoday.com The choice of stationary and mobile phases is critical and defines the separation mechanism, which can be based on polarity (normal-phase or reversed-phase), ion exchange, or size. aimil.comchromatographytoday.com

For the analysis of this compound, reversed-phase HPLC is often the method of choice. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. chromatographytoday.com The retention of this compound on the column is influenced by its hydrophobicity, and by carefully controlling the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, its separation from impurities and other components can be achieved. hplc.euspectroscopyonline.com The pH of the mobile phase can be a critical parameter, especially for ionizable compounds, as it can significantly affect retention times and peak shapes. hplc.eu

The hyphenation of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of this compound. technologynetworks.comnih.govsaspublishers.com LC-MS combines the separation capabilities of LC with the mass-analyzing power of MS, allowing for the determination of the mass-to-charge ratio (m/z) of the separated components. technologynetworks.com This technique is highly sensitive and selective, enabling not only the quantification of this compound but also its unambiguous identification, even in complex matrices. technologynetworks.comsaspublishers.com The data from LC-MS can reveal the presence of adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, and fragmentation patterns that can be used to confirm the molecular structure. researchgate.net

Table 1: Key Parameters in LC and LC-MS Analysis of this compound

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | The solid adsorbent material packed in the column. | In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is typically used to retain the relatively non-polar this compound. |

| Mobile Phase | The liquid that moves the sample through the column. | A polar mobile phase, often a mixture of water and acetonitrile or methanol, is used to elute this compound. The composition can be adjusted to optimize separation. hplc.eu |

| pH of Mobile Phase | The acidity or basicity of the mobile phase. | Can influence the ionization state and retention time of this compound if it has any ionizable functional groups. hplc.eu |

| Flow Rate | The speed at which the mobile phase passes through the column. | Affects analysis time and resolution. |

| Detector | The device that measures the eluting components. | UV detectors are common in HPLC, while a mass spectrometer in LC-MS provides mass information for identification. technologynetworks.com |

| Ionization Source (LC-MS) | The interface that ionizes the sample before it enters the mass analyzer. | Techniques like electrospray ionization (ESI) are commonly used for polar and semi-polar compounds like morpholine derivatives. spectroscopyonline.com |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a specialized form of liquid chromatography that separates molecules based on their size or hydrodynamic volume in solution. wikipedia.orgwaters.comnumberanalytics.com This technique is particularly useful for the analysis of polymers and macromolecules. wikipedia.orglcms.cz In GPC, the stationary phase consists of porous beads. Larger molecules that cannot enter the pores pass through the column more quickly, while smaller molecules that can penetrate the pores have a longer path and elute later. numberanalytics.com

While GPC is primarily used for high-molecular-weight compounds, it can be applied in the analysis of this compound in specific contexts, such as when it is part of a polymer formulation or a complex mixture containing components of varying molecular sizes. For instance, GPC can be used to separate this compound from polymeric additives or degradation products in a material. The choice of solvent and column packing material is crucial for achieving effective separation. waters.comepo.org

Table 2: Application of GPC in the Context of this compound

| Application Area | Purpose of GPC Analysis | Typical Findings |

| Polymer Formulations | To separate this compound (as a potential additive or unreacted monomer) from the main polymer chains. | Determination of the presence and relative amount of low-molecular-weight species like this compound. |

| Reaction Monitoring | To monitor the progress of a polymerization reaction where a morpholine derivative might be a starting material or a side product. | Tracking the consumption of the monomer and the formation of the polymer over time. |

| Quality Control of Materials | To check for the presence of residual this compound in a final polymer product. | Ensuring the purity of the polymer and the absence of unwanted small molecules. |

X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. wikipedia.orglibretexts.org The method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a single crystal. youtube.com By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, which in turn allows for the determination of atomic positions, bond lengths, and bond angles. wikipedia.orgnih.gov

To analyze this compound using X-ray crystallography, a high-quality single crystal of the compound must first be grown. This crystal is then mounted on a goniometer and exposed to a focused X-ray beam. wikipedia.org The resulting diffraction pattern is recorded by a detector. wikipedia.orgnih.gov Computational methods are then used to process the diffraction data and solve the crystal structure.

The data obtained from X-ray crystallography provides definitive structural information about this compound in the solid state, including the conformation of the morpholine and cyclopentyl rings and the stereochemistry of the molecule. This information is invaluable for understanding its physical and chemical properties and for confirming its molecular identity. ajchem-a.com

Table 3: Structural Information from X-ray Crystallography of a Hypothetical this compound Crystal

| Structural Parameter | Description | Example Finding |

| Crystal System | The symmetry classification of the crystal lattice. | e.g., Monoclinic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Provides information on the size and shape of the repeating unit in the crystal. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. | Defines the exact position of every atom in the molecule. |

| Bond Lengths | The distances between bonded atoms. | e.g., C-N, C-O, C-C bond lengths within the morpholine and cyclopentyl rings. |

| Bond Angles | The angles formed by three connected atoms. | e.g., C-N-C, C-O-C bond angles in the morpholine ring. |

| Torsion Angles | The angles describing the conformation of the molecule. | Reveals the chair conformation of the morpholine ring and the envelope or twist conformation of the cyclopentyl ring. |

Electrochemical Techniques

Electrochemical techniques are a group of analytical methods that study the relationship between electricity and chemical reactions. hidenanalytical.com These methods involve measuring the potential (voltage) or current generated in an electrochemical cell containing the analyte. researchgate.netpg.edu.pl Techniques such as cyclic voltammetry, anodic stripping voltammetry, and potentiometry can be used to investigate the redox properties of a compound and for its quantitative determination. wikipedia.orgmdpi.com

For this compound, electrochemical analysis could be employed to study its oxidation or reduction behavior at an electrode surface. This can provide insights into its electrochemical stability and potential reactivity in redox processes. For instance, cyclic voltammetry can be used to determine the oxidation potential of the morpholine nitrogen. The resulting voltammogram would show peaks corresponding to the oxidation and reduction events, and the peak currents could be related to the concentration of this compound in the solution.

Table 4: Potential Electrochemical Analysis of this compound

| Electrochemical Technique | Principle | Information Gained about this compound |

| Cyclic Voltammetry (CV) | The potential of a working electrode is swept linearly in both the forward and reverse directions while the resulting current is measured. mdpi.com | Determination of oxidation and reduction potentials, information on the reversibility of redox processes, and kinetic parameters. |

| Anodic Stripping Voltammetry (ASV) | The analyte is preconcentrated onto the working electrode by reduction, and then stripped off by an oxidizing potential sweep. The stripping current is measured. wikipedia.org | Highly sensitive quantification of trace amounts of electroactive species. Could be applicable if this compound can be preconcentrated. |

| Potentiometry | The potential difference between two electrodes is measured under zero current conditions. pg.edu.pl | Can be used with an ion-selective electrode (ISE) to determine the concentration of a specific ion. An ISE for morpholinium ions could potentially be developed. |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques refer to the coupling of two or more analytical methods to achieve a more comprehensive analysis than what can be obtained with a single technique. nih.govsaspublishers.comchemijournal.com The combination of a separation technique with a spectroscopic detection method is particularly powerful. saspublishers.comchemijournal.com

As previously discussed, LC-MS is a prime example of a hyphenated technique that is highly valuable for the analysis of this compound. nih.govsaspublishers.com Another relevant hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC-MS analysis, possibly after derivatization to increase its volatility. GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. nih.govchemijournal.com

The coupling of liquid chromatography with other detectors, such as a diode array detector (DAD) or an infrared (IR) spectrometer (LC-IR), can also provide valuable information. LC-DAD provides UV-Vis spectra of the eluting peaks, which can aid in peak identification and purity assessment. LC-IR can provide information about the functional groups present in the separated components. nih.gov The use of these multi-detector systems allows for a multi-faceted characterization of this compound from a single analytical run.

Table 5: Overview of Hyphenated Techniques for this compound Analysis

| Hyphenated Technique | Combination | Advantages for this compound Analysis |

| LC-MS | Liquid Chromatography - Mass Spectrometry | High sensitivity and selectivity, provides molecular weight and structural information. technologynetworks.comsaspublishers.com |

| GC-MS | Gas Chromatography - Mass Spectrometry | High separation efficiency for volatile compounds, provides characteristic fragmentation patterns for identification. nih.govchemijournal.com |